molecular formula C23H38O2 B1212069 Rosterolone CAS No. 79243-67-7

Rosterolone

Cat. No.: B1212069
CAS No.: 79243-67-7
M. Wt: 346.5 g/mol
InChI Key: IMFNBOMNWHWKQD-MXENSADDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for Rosterolone involve several steps. The compound is synthesized from mesterolone by introducing a propyl group at the 17α position. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reaction .

Chemical Reactions Analysis

Rosterolone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Rosterolone exerts its effects by acting as an antagonist to androgen receptors. It binds to these receptors, preventing androgens like testosterone from exerting their effects. This leads to a reduction in androgenic activity, which is beneficial in conditions like acne where androgens play a significant role . The molecular targets and pathways involved include the androgen receptor signaling pathway .

Comparison with Similar Compounds

Rosterolone is similar to other steroidal antiandrogens such as cyproterone acetate and spironolactone. it is unique in its lack of systemic effects when administered topically . Other similar compounds include:

This compound’s uniqueness lies in its specific antiandrogenic activity without systemic effects, making it a promising candidate for topical treatments .

Properties

CAS No.

79243-67-7

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-17-propyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H38O2/c1-5-10-23(25)12-9-19-18-7-6-16-14-17(24)13-15(2)22(16,4)20(18)8-11-21(19,23)3/h15-16,18-20,25H,5-14H2,1-4H3/t15-,16-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

IMFNBOMNWHWKQD-MXENSADDSA-N

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C)C)C)O

SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O

79243-67-7

Synonyms

17 alpha-propylmesterolone
17 beta-hydroxy-1 alpha-methyl-17 alpha-propyl-5 alpha-androstan-3-one
17-hydroxy-1-methyl-17-propylandrostan-3-one
17-propylmesterolone
SH 434
SH-434
WIN 17665

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.